Sirt2-IN-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sirt2-IN-5 is a selective inhibitor of the enzyme sirtuin 2, which is a member of the sirtuin family of proteins. Sirtuin 2 is a nicotinamide adenine dinucleotide-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and metabolism. Sirtuin 2 has been implicated in several diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This compound has been developed as a potent and selective inhibitor of sirtuin 2, making it a valuable tool for studying the biological functions of this enzyme and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sirt2-IN-5 involves multiple steps, including the preparation of key intermediates and their subsequent coupling to form the final product. The synthetic route typically starts with the preparation of a substituted benzylamine, which is then coupled with a nicotinamide derivative under specific reaction conditions. The reaction conditions often involve the use of organic solvents, such as dimethylformamide or dichloromethane, and catalysts, such as palladium or copper complexes. The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve the use of automated synthesis equipment and large-scale purification techniques, such as high-performance liquid chromatography, to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sirt2-IN-5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: this compound can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reactions are typically carried out in the presence of a catalyst, such as palladium on carbon.

Substitution: Common reagents for substitution reactions include halogenating agents, such as chlorine or bromine, and nucleophiles, such as amines or thiols. The reactions are typically carried out in organic solvents, such as dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced derivatives with different chemical properties.

Scientific Research Applications

Sirt2-IN-5 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a chemical probe to study the enzymatic activity of sirtuin 2 and its role in various biochemical pathways.

Biology: The compound is used to investigate the biological functions of sirtuin 2 in cellular processes, such as cell cycle regulation, apoptosis, and metabolism.

Medicine: this compound is being explored as a potential therapeutic agent for the treatment of diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. It is used in preclinical studies to evaluate its efficacy and safety in disease models.

Industry: The compound is used in the development of new drugs and therapeutic strategies targeting sirtuin 2. It is also used in the production of research reagents and diagnostic tools.

Mechanism of Action

Sirt2-IN-5 exerts its effects by selectively inhibiting the enzymatic activity of sirtuin 2. The compound binds to the active site of sirtuin 2, preventing the deacetylation of its substrates. This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes. The molecular targets of this compound include histones, transcription factors, and other proteins involved in cell cycle regulation, apoptosis, and metabolism. The inhibition of sirtuin 2 by this compound can modulate these pathways, leading to changes in cellular function and potentially therapeutic effects in disease models.

Comparison with Similar Compounds

Sirt2-IN-5 is unique among sirtuin 2 inhibitors due to its high selectivity and potency. Similar compounds include:

AGK2: Another selective inhibitor of sirtuin 2, but with different chemical properties and potency.

AK7: A sirtuin 2 inhibitor with potential therapeutic applications in neurodegenerative diseases.

Tenovin-6: A dual inhibitor of sirtuin 1 and sirtuin 2, with broader biological effects.

Compared to these compounds, this compound offers a unique combination of selectivity, potency, and stability, making it a valuable tool for studying the biological functions of sirtuin 2 and its potential therapeutic applications.

Biological Activity

Sirt2-IN-5 is a selective inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases. This compound has garnered attention due to its potential therapeutic implications in various neurodegenerative diseases, particularly Parkinson's disease (PD). This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and relevant case studies.

Overview of SIRT2

SIRT2 plays a significant role in regulating multiple cellular processes, including metabolism, cell cycle progression, and neuroprotection. It is primarily localized in the cytoplasm and is involved in deacetylating various substrates that influence gene expression and signal transduction pathways related to metabolic disorders and neurodegenerative diseases .

This compound inhibits the enzymatic activity of SIRT2, leading to the accumulation of acetylated proteins that can modulate several biological processes. The inhibition of SIRT2 has been shown to:

- Protect Neurons : In models of PD, SIRT2 inhibition has been associated with reduced dopaminergic neuron loss and improved behavioral outcomes .

- Regulate Inflammation : SIRT2's deacetylase activity is linked to the modulation of pro-inflammatory cytokines, suggesting that its inhibition could ameliorate inflammatory responses in various diseases .

- Impact Cell Cycle : By affecting microtubule dynamics and cell cycle checkpoints, SIRT2 inhibition may influence cellular proliferation and response to stress .

Case Studies

- Parkinson's Disease Models :

- Neuroinflammation :

Data Table: Effects of this compound on Neurodegenerative Models

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for validating Sirt2-IN-5’s enzymatic inhibition in vitro?

- Methodological Answer : Standard protocols involve using fluorometric or colorimetric assays (e.g., HDAC-Glo™) with recombinant SIRT2 enzyme. Include controls for pan-HDAC inhibitors (e.g., Trichostatin A) to confirm selectivity. Optimize substrate concentration (e.g., acetylated peptide substrates like Ac-Arg-His-Lys-Lys-Ac) and reaction pH (typically 7.4) to mimic physiological conditions. Dose-response curves (IC₅₀ calculations) should follow OECD guidelines for reproducibility .

Q. How can researchers confirm this compound’s target specificity across HDAC isoforms?

- Methodological Answer : Use competitive binding assays with isoform-specific inhibitors (e.g., SirReal2 for SIRT2) and cross-test against SIRT1, SIRT3, and class I/II HDACs. Cellular models (e.g., SIRT2-knockout cells) combined with Western blotting for acetylated α-tubulin (SIRT2 substrate) are critical. Mass spectrometry-based thermal proteome profiling (TPP) provides additional specificity validation .

Q. What are the key controls required for in vivo studies using this compound?

- Methodological Answer : Include vehicle controls (DMSO concentration ≤0.1%), positive controls (e.g., AGK2 for SIRT2 inhibition), and negative controls (wild-type vs. SIRT2-deficient models). Monitor pharmacokinetic parameters (Cmax, AUC) and off-target effects via liver/kidney function biomarkers. Dose regimens should align with published toxicity profiles .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s efficacy in neurodegenerative vs. cancer models?

- Methodological Answer : Contradictions may arise from cell-type-specific SIRT2 interactomes or differential metabolic states. Employ multi-omics integration (transcriptomics/proteomics) to identify context-dependent binding partners. Validate findings using isogenic cell lines (e.g., CRISPR-edited for SIRT2) and cross-species models (murine vs. human-derived neurons) .

Q. What strategies optimize this compound’s bioavailability in blood-brain barrier (BBB) penetration studies?

- Methodological Answer : Use in silico predictive models (e.g., BBB score via SwissADME) to guide structural modifications (e.g., reducing polar surface area <90 Ų). Validate with in situ perfusion assays in rodents and LC-MS/MS quantification of brain homogenates. Co-administration with P-glycoprotein inhibitors (e.g., elacridar) can enhance CNS delivery .

Q. How can researchers address variability in this compound’s IC₅₀ values across independent studies?

- Methodological Answer : Standardize assay conditions (enzyme lot, substrate concentration, pH) and validate with reference compounds (e.g., nicotinamide). Perform meta-analysis of published IC₅₀ values using tools like RevMan to identify outliers. Inter-laboratory reproducibility studies are recommended, as per NIH guidelines .

Q. What experimental designs are suitable for assessing this compound’s off-target effects in transcriptomic studies?

- Methodological Answer : Combine RNA-seq with CRISPR interference (CRISPRi) to distinguish direct SIRT2-mediated effects. Use pathway enrichment tools (DAVID, GSEA) to identify non-canonical pathways. Dose-response transcriptomics (e.g., L1000 profiling) helps differentiate on-target vs. bystander effects .

Q. How to evaluate this compound’s synergism with other HDAC inhibitors in combinatorial therapy?

- Methodological Answer : Apply Chou-Talalay’s combination index (CI) method using CalcuSyn software. Test fixed-ratio combinations (e.g., this compound + SAHA) across multiple cell lines. Mechanistic synergy is confirmed via siRNA knockdown of compensatory pathways (e.g., SIRT1 upregulation) .

Q. Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

- Methodological Answer : Use mixed-effects models (e.g., nonlinear regression in GraphPad Prism) to account for inter-cell variability. Bootstrap resampling (≥1,000 iterations) improves confidence intervals for EC₅₀/IC₅₀ estimates. Single-cell RNA-seq can deconvolute subpopulation-specific responses .

Q. How to validate computational predictions of this compound’s binding modes with experimental data?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes. Mutagenesis of predicted binding residues (e.g., SIRT2’s hydrophobic pocket) confirms critical interactions .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure compliance with ethical guidelines in preclinical this compound studies?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample-size justification. For human cell lines, obtain IRB approval and document provenance (e.g., ATCC authentication). Data transparency via FAIR principles (Findable, Accessible, Interoperable, Reusable) is mandatory .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement QC/QA protocols (HPLC purity ≥95%, NMR validation) and store batches under inert atmospheres (−20°C). Collaborative synthesis with independent labs (e.g., via EU-OPENSCREEN) ensures compound integrity. Publish detailed synthetic procedures in supplementary materials .

Properties

Molecular Formula |

C26H27Cl2N5O3 |

|---|---|

Molecular Weight |

528.4 g/mol |

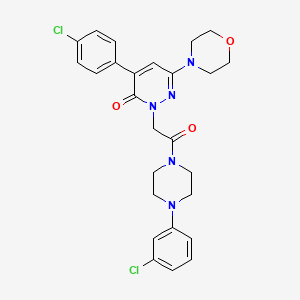

IUPAC Name |

4-(4-chlorophenyl)-2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one |

InChI |

InChI=1S/C26H27Cl2N5O3/c27-20-6-4-19(5-7-20)23-17-24(31-12-14-36-15-13-31)29-33(26(23)35)18-25(34)32-10-8-30(9-11-32)22-3-1-2-21(28)16-22/h1-7,16-17H,8-15,18H2 |

InChI Key |

LELIKKNLOSXVAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C(=CC(=N3)N4CCOCC4)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.